molecular formula C3H8FNO2S B1524215 3-Fluoropropane-1-sulfonamide CAS No. 1033906-62-5

3-Fluoropropane-1-sulfonamide

Cat. No. B1524215
M. Wt: 141.17 g/mol
InChI Key: TUWLBHMNJWOAQE-UHFFFAOYSA-N
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Description

3-Fluoropropane-1-sulfonamide is a research-use-only compound with the CAS number 1033906-62-5 . It has a molecular weight of 141.16 and a molecular formula of C3H8FNO2S .


Molecular Structure Analysis

The InChI code for 3-Fluoropropane-1-sulfonamide is 1S/C3H8FNO2S/c4-2-1-3-8(5,6)7/h1-3H2,(H2,5,6,7) . This indicates that the molecule consists of a three-carbon chain with a fluorine atom attached to the second carbon and a sulfonamide group attached to the third carbon .

Scientific Research Applications

Radiolabeling in Medical Imaging

3-Fluoropropane-1-sulfonamide and related compounds have significant applications in medical imaging. A notable example is the use of 3-[18F]fluoropropanesulfonyl chloride as a prosthetic agent for fluorine-18 labeling. This process involves radiolabeling various amines, which are then used in positron emission tomography (PET) imaging. Such labeled compounds have been investigated for their stability against degradation catalyzed by enzymes like carboxylesterase, which is crucial for the application in imaging agents (Löser et al., 2013).

Environmental Monitoring and Transformation

3-Fluoropropane-1-sulfonamide derivatives have been studied in environmental contexts, especially concerning their transformation products. For example, the structure and transformation products of Forafac®1157, a fluorinated surfactant used in firefighting foams, were elucidated. This product contains 6:2 fluorotelomer sulfonamide, and its transformation in organisms like blue mussel and turbot, as well as its photolytic transformation products, have been identified (Moe et al., 2012).

Biochemical Research and Drug Development

In biochemical and medicinal research, 3-Fluoropropane-1-sulfonamide analogs have been explored for their binding properties and potential as drug candidates. For example, studies on 3-Fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines and their isosteric sulfonamides have been conducted to understand their binding to enzymes like phenylethanolamine N-methyltransferase (PNMT). Such research helps in the development of more effective inhibitors with potential therapeutic applications (Grunewald et al., 2006).

Fluorescent Dye Labeling

The compound has also been used in neuroscience research for fluorescent dye labeling. For instance, Sulforhodamine 101 (SR101), a red fluorescent dye used for staining astrocytes, has been labeled with [18F] using a sulfonamide-linker. This allows for the study of its biological behavior using imaging techniques (Kreimerman et al., 2017).

properties

IUPAC Name

3-fluoropropane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8FNO2S/c4-2-1-3-8(5,6)7/h1-3H2,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWLBHMNJWOAQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CF)CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501307012
Record name 3-Fluoro-1-propanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501307012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoropropane-1-sulfonamide

CAS RN

1033906-62-5
Record name 3-Fluoro-1-propanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1033906-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-1-propanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501307012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
R Löser, S Fischer, A Hiller… - Beilstein journal of …, 2013 - beilstein-journals.org
… The molecular structure of 18 is shown in Figure 2A, confirming unambiguously its identity as N-(4-nitrophenyl)-3-fluoropropane-1-sulfonamide. Crystal data and structure refinement …
Number of citations: 12 www.beilstein-journals.org
BJ Evans - 2022 - figshare.mq.edu.au
… the sulfonamide analogue N-(4-fluorophenyl)-3fluoropropane-1-sulfonamide (Figure 1.10… N-(4-fluorophenyl)-3-fluoropropane-1-sulfonamide, remained intact. While, these compounds …
Number of citations: 2 figshare.mq.edu.au
BJ Evans, AT King, A Katsifis, L Matesic, JF Jamie - Molecules, 2020 - mdpi.com
… were tested, and after 120 min of incubation in pig liver esterase (the porcine homologue of carboxylesterase), 95% of the N-(4-fluorophenyl)-3-fluoropropane-1-sulfonamide compared …
Number of citations: 86 www.mdpi.com
S Mathieu, SN Gradl, L Ren, Z Wen… - Journal of Medicinal …, 2012 - ACS Publications
… residue was purified via silica gel column chromatography eluting with ethyl acetate/petroleum ether (1:3) to afford N-(3-amino-4-chloro-2-fluorophenyl)-3-fluoropropane-1-sulfonamide (…
Number of citations: 54 pubs.acs.org
M Kuchar, C Mamat - Molecules, 2015 - mdpi.com
… They substantiate the metabolic integrity of fluorinated sulfonamide: N-(4-fluorophenyl)-3-fluoropropane-1-sulfonamide (80) compared to the aromatic acyl derivative N-(4-fluorophenyl)-…
Number of citations: 87 www.mdpi.com
P Kloevekorn, B Pfaffenrot, M Juchum, R Selig… - European Journal of …, 2021 - Elsevier
The mitogen-activated protein kinase (MAP) kinase 4 (MKK4) was found to be a major regulator of liver regeneration and could be a valuable drug target addressing liver related …
Number of citations: 9 www.sciencedirect.com

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